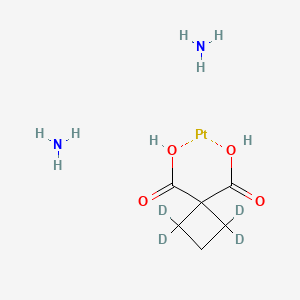
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid is a complex chemical compound that combines the properties of azane (ammonia), platinum, and a deuterated cyclobutane dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid involves multiple steps. One common method includes the reaction of azane with a platinum precursor, followed by the introduction of the deuterated cyclobutane dicarboxylic acid. The reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as photodimerization of trans-cinnamic acid to form the cyclobutane ring, followed by deuteration and subsequent complexation with platinum and azane . These methods are designed to produce the compound in large quantities while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands around the platinum center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum complexes, while reduction reactions may yield lower oxidation state complexes. Substitution reactions can result in a variety of platinum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used in the study of platinum-based catalysis and coordination chemistry.
Biology: It is investigated for its potential interactions with biological molecules, such as DNA and proteins.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form cross-links with DNA, inhibiting replication and transcription, which is a key mechanism in its anticancer activity . The deuterated cyclobutane ring may enhance the stability and specificity of these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: Another platinum-based drug with distinct clinical applications.
Uniqueness
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid is unique due to the presence of the deuterated cyclobutane ring, which may confer enhanced stability and specificity in its interactions with biological targets. This feature distinguishes it from other platinum-based compounds and may offer advantages in therapeutic applications.
Eigenschaften
Molekularformel |
C6H14N2O4Pt |
|---|---|
Molekulargewicht |
377.30 g/mol |
IUPAC-Name |
azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;; |
InChI-Schlüssel |
DVQHYTBCTGYNNN-VKQZZNDOSA-N |
Isomerische SMILES |
[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt] |
Kanonische SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


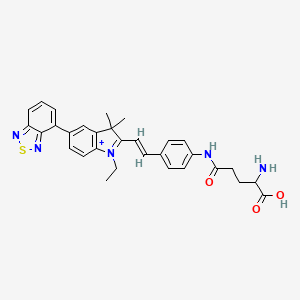
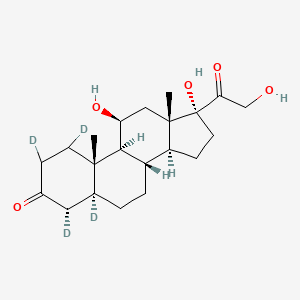

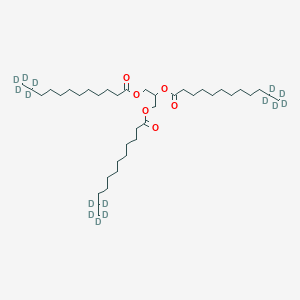


![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

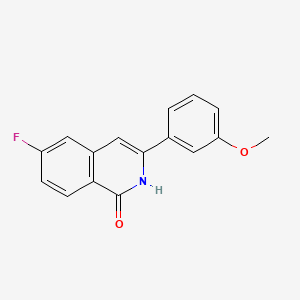
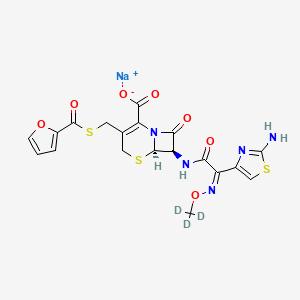
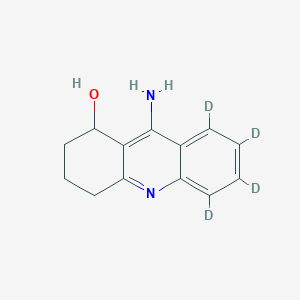
![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)


